molecular formula C18H17F3N2O3S B11260696 N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-(trifluoromethyl)benzamide

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-(trifluoromethyl)benzamide

Cat. No.: B11260696
M. Wt: 398.4 g/mol
InChI Key: UVKXVFLMGFIBAL-UHFFFAOYSA-N
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Description

“N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-(trifluoromethyl)benzamide” is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-(trifluoromethyl)benzamide” typically involves multiple steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Introduction of the methanesulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the benzamide moiety: The final step involves the coupling of the sulfonylated tetrahydroquinoline with 4-(trifluoromethyl)benzoic acid using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study the interactions of quinoline derivatives with biological targets.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-(trifluoromethyl)benzamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial drugs.

    Benzamide derivatives: Such as metoclopramide, which is used as an antiemetic.

Uniqueness

The unique combination of the tetrahydroquinoline core, methanesulfonyl group, and trifluoromethyl group in “N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-(trifluoromethyl)benzamide” may confer distinct biological activities and physicochemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17F3N2O3S

Molecular Weight

398.4 g/mol

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C18H17F3N2O3S/c1-27(25,26)23-10-2-3-12-6-9-15(11-16(12)23)22-17(24)13-4-7-14(8-5-13)18(19,20)21/h4-9,11H,2-3,10H2,1H3,(H,22,24)

InChI Key

UVKXVFLMGFIBAL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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